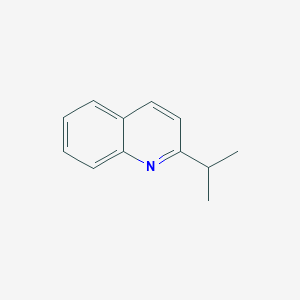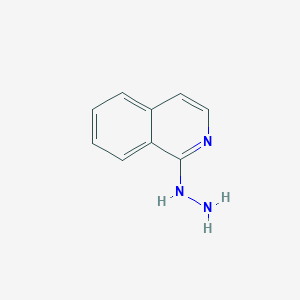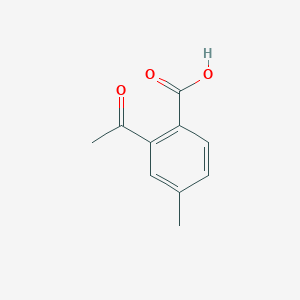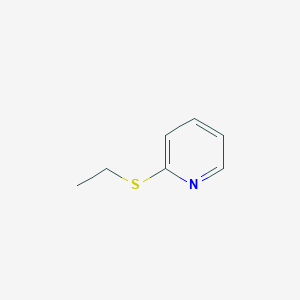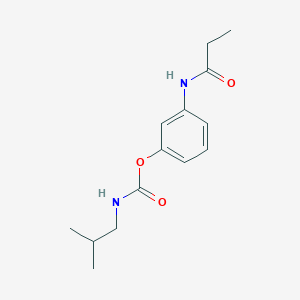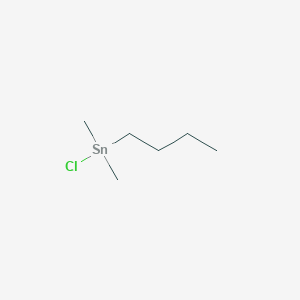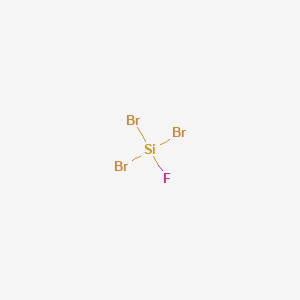![molecular formula C14H10O5 B093967 5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione CAS No. 18836-19-6](/img/structure/B93967.png)
5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This tree is native to Southern Africa, including South Africa, Zimbabwe, and Mozambique . 5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione is known for its unique chemical structure and biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione involves several steps, starting from simpler organic compounds. The exact synthetic routes can vary, but they generally involve the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the final structure. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in Ptaeroxylon obliquum. when required, it can be extracted from the bark and leaves of the tree using solvent extraction methods. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often altering its biological activity.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, providing insights into organic synthesis and reaction mechanisms.
Biology: this compound exhibits biological activities, including anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Medicine: Research has shown potential therapeutic applications in treating inflammatory diseases and infections.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and microbial growth. The exact molecular targets can vary, but they often include key proteins and receptors involved in these biological processes.
Comparison with Similar Compounds
5-Hydroxy-2-methyl-4H-pyrano[3,2-h][1]benzoxepine-4,8(9H)-dione can be compared with other similar compounds, such as:
Quinones: Like this compound, quinones are known for their redox properties and biological activities.
Flavonoids: These compounds share structural similarities and exhibit similar biological effects, including antioxidant and anti-inflammatory activities.
Terpenoids: this compound and terpenoids both have complex structures and diverse biological functions.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
18836-19-6 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-hydroxy-2-methylpyrano[3,2-h][1]benzoxepine-4,8-dione |
InChI |
InChI=1S/C14H10O5/c1-7-4-10(16)13-12(19-7)5-11-9(14(13)17)3-2-8(15)6-18-11/h2-5,17H,6H2,1H3 |
InChI Key |
OSQXJHAPGANXQL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=O)C=C3)O |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=O)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


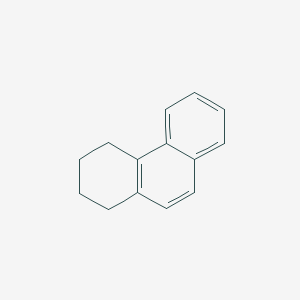
pyrimidin-2-one](/img/structure/B93888.png)

![(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B93895.png)
